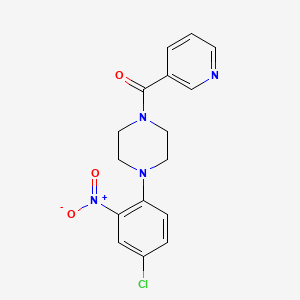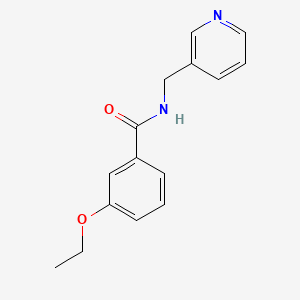
1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as thalidomide analog, which is a derivative of thalidomide, a drug that was initially used to treat morning sickness in pregnant women but was later found to cause severe birth defects. Researchers have found that this compound has unique properties that make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that the compound works by inhibiting the production of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a key role in inflammation and immune response. The compound also activates the immune system by stimulating the production of interleukin-2 (IL-2), a cytokine that plays a key role in the proliferation of T-cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the production of TNF-α, which reduces inflammation and immune response. It has also been found to stimulate the production of IL-2, which activates the immune system. Additionally, the compound has been found to have anti-tumor properties, which makes it a promising candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione in lab experiments are its unique properties, including its anti-inflammatory, anti-tumor, and immunomodulatory properties. The compound has also been found to have low toxicity, which makes it a safe candidate for testing. However, the limitations of using this compound in lab experiments are its complex synthesis process and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione. One direction is to study the compound's mechanism of action and identify its molecular targets. Another direction is to develop more efficient and cost-effective methods for synthesizing the compound. Additionally, researchers can explore the potential of this compound in the treatment of other diseases, such as rheumatoid arthritis and psoriasis. Overall, the research on this compound has the potential to lead to the development of new and effective therapies for various diseases.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory, anti-tumor, and immunomodulatory properties. It has been studied for the treatment of various diseases, including multiple myeloma, leprosy, and Crohn's disease.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-21-13-5-3-12(4-6-13)18-15(19)11-14(16(18)20)17-7-9-22-10-8-17/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAADEKTSCXLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2,5-dimethylphenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3927895.png)
![10-butyryl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927903.png)
![2-(benzylthio)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3927906.png)
![2-[(4-chlorobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3927916.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-4-methoxybenzamide](/img/structure/B3927933.png)


![2-fluoro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927950.png)

![11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927963.png)
![2-[(4-chlorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3927969.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide hydrochloride](/img/structure/B3927977.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927978.png)
![3-chloro-4-methoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927983.png)